5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride
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Description
5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride is a useful research compound. Its molecular formula is C6H8ClF2N3O and its molecular weight is 211.6. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of azetidinone, which include the 1,2,4-oxadiazole ring structure similar to 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride, exhibit significant antimicrobial properties. Studies have focused on the synthesis and characterization of these compounds and their efficacy against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Dodiya, Shihory, & Desai, 2012); (Desai & Dodiya, 2014).
Cancer Research
Compounds with the 1,2,4-oxadiazole moiety, akin to the compound , have been studied for their potential in cancer treatment. One study identified a novel apoptosis inducer with this structure, which exhibited activity against several breast and colorectal cancer cell lines. This highlights the compound's potential role in cancer therapeutics (Zhang et al., 2005).
Synthesis and Scale-Up for Preclinical Studies
The efficient scale-up synthesis of compounds containing the 1,2,4-oxadiazole ring is crucial for preclinical studies. An example is the synthesis of BMS-520, a selective S1P1 receptor agonist, demonstrating the relevance of these compounds in drug development (Hou et al., 2016).
Anticonvulsant Studies
Derivatives of azetidinone and oxadiazoles have been evaluated for their anticonvulsant properties. Such studies explore the potential therapeutic use of these compounds in treating convulsive disorders (Saini, 2018).
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O.ClH/c7-4(8)5-10-6(12-11-5)3-1-9-2-3;/h3-4,9H,1-2H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMNGUGXPNWSCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.